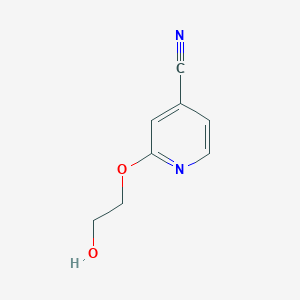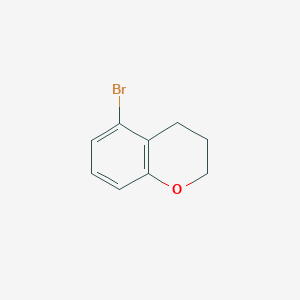![molecular formula C8H6BrNO B1343867 4-(Bromomethyl)benzo[d]oxazole CAS No. 223792-93-6](/img/structure/B1343867.png)
4-(Bromomethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)benzo[d]oxazole is a heterocyclic compound characterized by a seven-membered ring containing a nitrogen and an oxygen atom. It is commonly used in organic synthesis due to its unique reaction mechanisms. The IUPAC name for this compound is 4-(bromomethyl)-1,3-benzoxazole .
Synthesis Analysis
While specific synthesis methods for 4-(Bromomethyl)benzo[d]oxazole were not found, oxazole derivatives have been synthesized using various methods. For instance, one study mentioned the synthesis of biphenyl substituted oxazole derivatives by phenyl boronic acid that was used as a catalyst in the Suzuki reaction .Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzo[d]oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis
4-(Bromomethyl)benzo[d]oxazole has a molecular weight of 212.05 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazole derivatives, including 4-(Bromomethyl)benzo[d]oxazole, have been found to exhibit significant antimicrobial activity . For instance, some molecules have shown a zone of inhibition of 18 mm to 22 mm in Gram-positive bacteria, 16 mm to 18 mm in Gram-negative bacteria, and 16 mm to 19 mm in fungi .
Anticancer Activity
Oxazole derivatives have been reported to possess anticancer properties . The specific mechanisms of action and the types of cancer against which these compounds are effective are areas of ongoing research.
Antitubercular Activity
Some oxazole derivatives have demonstrated antitubercular activity . This suggests potential applications in the treatment of tuberculosis, a major global health concern.
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Research has indicated that oxazole derivatives can exhibit antidiabetic activity . This suggests potential applications in the management and treatment of diabetes.
Antiobesity Activity
Some oxazole derivatives have been found to exhibit antiobesity activity . This suggests potential applications in the treatment of obesity, a condition associated with numerous health risks.
Antioxidant Activity
Oxazole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Other Biological Activities
In addition to the above, oxazole derivatives have been associated with a wide range of other biological activities, including anticonvulsant, anti-allergic, anthelmintic, antiviral, and antidepressant properties .
Safety and Hazards
Zukünftige Richtungen
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the retrieved sources will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Wirkmechanismus
Target of Action
Oxazole derivatives, which include 4-(bromomethyl)benzo[d]oxazole, are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that oxazole derivatives can interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.79 to 2.89, indicating its potential to cross biological membranes .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKDIONYRTFOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzo[d]oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

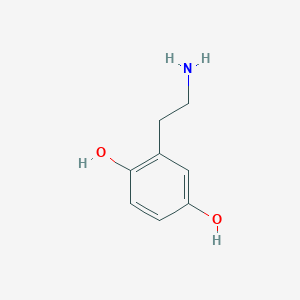

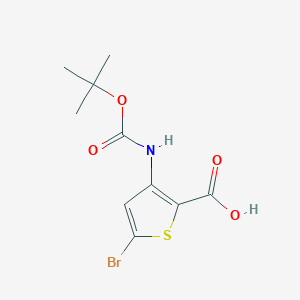
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

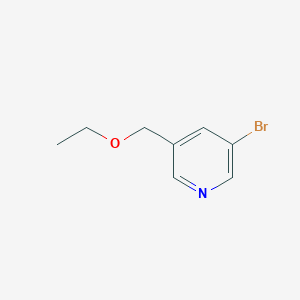
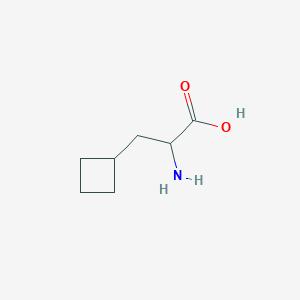
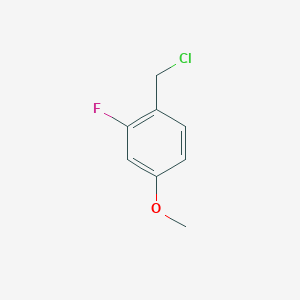
![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
